molecular formula C6H5ClFN B1590720 2-Chloro-5-fluoro-3-methylpyridine CAS No. 38186-84-4

2-Chloro-5-fluoro-3-methylpyridine

Cat. No. B1590720
CAS RN: 38186-84-4
M. Wt: 145.56 g/mol
InChI Key: FMPYGEFGXUAAKG-UHFFFAOYSA-N
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Description

2-Chloro-5-fluoro-3-methylpyridine is a pesticide intermediate . It is also known as 2-chloro-3-fluoro-5-methylpyridine .


Synthesis Analysis

The synthesis of 2-Chloro-5-fluoro-3-methylpyridine has been reported by many methods . For example, it can be prepared by reacting 2-amino-3-methylpyridine and 40% fluoroboric acid . Another method involves the stepwise chlorination of 2-chloro-3-trichloromethyl pyridine, which is then fluorinated to obtain 2-chloro-3-trifluoromethyl pyridine .


Molecular Structure Analysis

The molecular formula of 2-Chloro-5-fluoro-3-methylpyridine is C6H5ClFN . Its molecular weight is 145.56 .


Physical And Chemical Properties Analysis

2-Chloro-5-fluoro-3-methylpyridine is a solid at 20°C . It has a melting point of 43°C and is soluble in methanol .

Scientific Research Applications

Agrochemical and Pharmaceutical Industries

  • Field : Agrochemical and Pharmaceutical Industries .
  • Application : Trifluoromethylpyridine (TFMP) derivatives, synthesized using 2-Chloro-5-fluoro-3-methylpyridine as an intermediate, are used in the protection of crops from pests . They are also used in the pharmaceutical and veterinary industries .
  • Methods : The major use of TFMP derivatives is in the protection of crops from pests . Fluazifop-butyl was the first TFMP derivative introduced to the agrochemical market . More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .
  • Results : Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Synthesis of Trifluoromethylpyridines

  • Field : Organic Chemistry .
  • Application : 2-Chloro-5-fluoro-3-methylpyridine is used in the synthesis of trifluoromethylpyridines (TFMPs), which are key structural motifs in active agrochemical and pharmaceutical ingredients .
  • Methods : The compound can be synthesized by fluorination of 2-chloro-5-trichloromethylpyridine .
  • Results : The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Synthesis of Pyridinylimidazole-type p38α Mitogen Activated Protein Kinase Inhibitors

  • Field : Medicinal Chemistry .
  • Application : 2-Chloro-5-fluoro-3-methylpyridine is used in the synthesis of pyridinylimidazole-type p38α mitogen activated protein kinase inhibitors .
  • Methods : An optimized strategy for the synthesis of the potent p38α mitogen-activated protein kinase inhibitors starting from 2-fluoro-4-methylpyridine is reported .
  • Results : With a total yield of 29.4% in 7 linear steps, the optimized synthesis of compound 3 starting from 2-fluoro-4-methylpyridine compares very well to the reported synthesis starting from 2-bromo-4-methylpyridine, giving more than eight times higher yields .

Synthesis of 2-Methylthio-5-Pyridinemethylene Amine

  • Field : Organic Chemistry .
  • Application : 2-Chloro-5-methylpyridine is used in the synthesis of 2-methylthio-5-pyridinemethylene amine .
  • Methods : The specific methods of synthesis are not detailed in the source .
  • Results : The results or outcomes of this synthesis are not provided in the source .

Synthesis of Herbicides and Insecticides

  • Field : Agrochemical Industry .
  • Application : Fluorinated pyridines, which can be synthesized from 2-Chloro-5-fluoro-3-methylpyridine, are used in the synthesis of some herbicides and insecticides .
  • Methods : The specific methods of synthesis are not detailed in the source .
  • Results : The results or outcomes of this synthesis are not provided in the source .

Safety And Hazards

2-Chloro-5-fluoro-3-methylpyridine can cause skin irritation and serious eye irritation . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice if skin or eye irritation persists .

Relevant Papers

Relevant papers on 2-Chloro-5-fluoro-3-methylpyridine include studies on its synthesis , molecular structure , chemical reactions , and safety and hazards . These papers provide valuable insights into the properties and potential applications of 2-Chloro-5-fluoro-3-methylpyridine .

properties

IUPAC Name

2-chloro-5-fluoro-3-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClFN/c1-4-2-5(8)3-9-6(4)7/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMPYGEFGXUAAKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70511471
Record name 2-Chloro-5-fluoro-3-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70511471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5-fluoro-3-methylpyridine

CAS RN

38186-84-4
Record name 2-Chloro-5-fluoro-3-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70511471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-5-fluoro-3-methylpyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
GS Ponticello, EL Engelhardt… - Journal of …, 1980 - Wiley Online Library
… UC Nmr data is also presented to characterize 2-chloro-5-fluoro-3-methylpyridine (5), a by-product in the Schiemann reaction having unexpected 'H and 19F nmr spectra. …
Number of citations: 2 onlinelibrary.wiley.com
RJ Ife, KW Catchpole, GJ Durant, CR Ganellin… - European journal of …, 1989 - Elsevier
Using the combined H 1 /H 2 -receptor histamine antagonist, icotidine (SK&F 93319, 5b) as a starting point, a series of pyridylaminoalkylaminopyrimidones has been evaluated as …
Number of citations: 24 www.sciencedirect.com

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